molecular formula C12H20ClNO B1442901 1-(2-Aminoethoxy)-3-tert-butylbenzene hydrochloride CAS No. 1306605-41-3

1-(2-Aminoethoxy)-3-tert-butylbenzene hydrochloride

Cat. No.: B1442901
CAS No.: 1306605-41-3
M. Wt: 229.74 g/mol
InChI Key: GCHMRKZMUZEBIG-UHFFFAOYSA-N
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Description

1-(2-Aminoethoxy)-3-tert-butylbenzene hydrochloride is an organic compound that features a benzene ring substituted with a tert-butyl group and an aminoethoxy group The hydrochloride indicates that the compound forms a salt with hydrochloric acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethoxy)-3-tert-butylbenzene hydrochloride typically involves the reaction of 3-tert-butylphenol with 2-chloroethanol to form 3-tert-butylphenoxyethanol. This intermediate is then reacted with ammonia to introduce the amino group, resulting in 1-(2-Aminoethoxy)-3-tert-butylbenzene. Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethoxy)-3-tert-butylbenzene hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or halogens in the presence of a catalyst.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzene derivatives.

    Electrophilic Aromatic Substitution: Nitro, sulfonyl, or halogenated benzene derivatives.

    Oxidation and Reduction: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

1-(2-Aminoethoxy)-3-tert-butylbenzene hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the preparation of novel compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethoxy)-3-tert-butylbenzene hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride
  • 1-(2-Aminoethoxy)-4-tert-butylbenzene hydrochloride
  • 1-(2-Aminoethoxy)-3-isopropylbenzene hydrochloride

Comparison: 1-(2-Aminoethoxy)-3-tert-butylbenzene hydrochloride is unique due to the specific positioning of the tert-butyl and aminoethoxy groups on the benzene ring. This positioning can influence the compound’s reactivity, solubility, and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-tert-butylphenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-12(2,3)10-5-4-6-11(9-10)14-8-7-13;/h4-6,9H,7-8,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHMRKZMUZEBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306605-41-3
Record name Ethanamine, 2-[3-(1,1-dimethylethyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306605-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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